molecular formula C5H4ClN5 B193299 2-Chloroadenine CAS No. 1839-18-5

2-Chloroadenine

Katalognummer: B193299
CAS-Nummer: 1839-18-5
Molekulargewicht: 169.57 g/mol
InChI-Schlüssel: HBJGQJWNMZDFKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloroadenine is a heterocyclic building block that has been used in the synthesis of adenosine antimetabolites with antineoplastic activity . It is also the major catabolite of 2-chloro-2’-deoxyadenosine .


Synthesis Analysis

The synthesis of this compound involves the preparation of 2-chloroadenosine by enzymatic transglycosylation between this compound and nucleosides . The process also includes benzoylation, isomerization, sulfonate ester formation, fluorination, and deprotection .


Molecular Structure Analysis

This compound is an analogue of adenine where the hydrogen in position 2 of the heterocyclic nucleobase is replaced by a chlorine atom . Its empirical formula is C5H4ClN5 .


Chemical Reactions Analysis

This compound efficiently dissociates into reactive species upon electron attachment . This process involves an anion spectrum comprising a σ CCl * and four π* shape resonances .


Physical And Chemical Properties Analysis

This compound is a crystallized or lyophilized solid . It has limited solubility in cold water but can be dissolved in 1n HCl . Its melting point is between 384 - 389 °C .

Wissenschaftliche Forschungsanwendungen

Electron Interactions and Fragmentation

  • Anion States and Fragmentation : A study examined the electron-induced fragmentation of 2-Chloroadenine, revealing its efficient dissociation into reactive species upon electron attachment, suggesting potential as a radiosensitizing drug (Kossoski, Kopyra, & Varella, 2015).

Stability and Solubility

  • Stability and Solubility of 2-chloro-2′,3′-dideoxyadenosine : This study focused on the chemical stability and physical properties of 2-chloro-2′,3′-dideoxyadenosine, an experimental antiviral and cytotoxic agent, and identified this compound as its principal degradation product (Al-Razzak & Stella, 1990).

Tautomeric Stability and Spectra

  • Tautomeric Stability and Infrared Spectra : Density functional theory was used to study the tautomeric stability and vibrational IR spectrum of this compound, identifying the amino N(9)H tautomer as most stable (Xue, Xu, Xie, & Yan, 2000).

Role in Cancer Treatment

  • Template-Directed Base Pairing Catalyzed by AMV Reverse Transcriptase : Research into 2-chloro-2'-deoxyadenine (2CldA) revealed its potential in treating lymphoid malignancies. The study focused on base pairing of this compound, finding that its presence in DNA slows down replication but does not lead to base-substitution mutations (Bukowska-Maciejewska & Kuśmierek, 1998).
  • 2-Chloroadenosine and Human Prostate Cancer Cells : 2-Chloroadenosine, a structural counterpart of Cladribine, was found to induce apoptosis in cell lines, including human prostate cancer cells, suggesting a novel role for 2-Chloroadenosine as an anticancer agent (Bellezza, Tucci, & Minelli, 2008).

Wirkmechanismus

Target of Action

2-Chloroadenine primarily targets the adenosine receptors (A1R) . Adenosine receptors play a crucial role in biochemical processes like energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) - as well as signal transduction as cyclic adenosine monophosphate (cAMP).

Mode of Action

This compound acts as an adenosine receptor agonist . It interacts with its targets by substituting adenine in DNA, which can significantly decrease the amount and rate of DNA cleavage of the strand when the analog is situated within the appropriate endonuclease recognition site .

Biochemical Pathways

The substitution of this compound for adenine in DNA affects the DNA-protein interactions involved in the endonuclease recognition site . This substitution can lead to a decrease in the amount and rate of DNA cleavage when the analog is located within the appropriate endonuclease recognition site .

Pharmacokinetics

It is known that this compound is aheterocyclic building block used in the synthesis of adenosine antimetabolites with antineoplastic activity . It is also the major catabolite of 2-chloro-2’-deoxyadenosine .

Result of Action

The incorporation of this compound into a single DNA strand may have a significant effect on DNA-protein interactions that involve one or both strands of duplex DNA . This can lead to a decrease in the amount and rate of DNA cleavage when the analog is located within the appropriate endonuclease recognition site .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of low-energy electrons . For instance, this compound efficiently dissociates into reactive species upon electron attachment, corroborating its potential as a radiosensitising drug .

Safety and Hazards

2-Chloroadenine is harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .

Biochemische Analyse

Biochemical Properties

2-Chloroadenine is of interest as a starting structure for purine nucleobases, modified in position 2 . It is also used as a reference for monitoring the degradation of this compound containing nucleosides or nucleotides . The purine analog, 2-chloro-2’-deoxyadenosine triphosphate (CldATP), was incorporated enzymatically in place of dATP into the minus strand of M13mp18 duplex DNA .

Cellular Effects

Substitution of this compound for adenine in DNA appreciably decreased the amount and rate of DNA cleavage of the minus strand when the analog was situated within the appropriate endonuclease recognition site . The effects of analog incorporation on restriction enzyme cleavage of an opposing unsubstituted strand of duplex DNA was examined by enzymatically incorporating CIdATP into the complementary minus strand of a 36-base oligonucleotide .

Molecular Mechanism

The purine analog, 2-chloro-2’-deoxyadenosine triphosphate (CldATP), was incorporated enzymatically in place of dATP into the minus strand of M13mp18 duplex DNA . Its effect on protein-DNA interactions was assessed by determining the amount of DNA cleavage by type II restriction endonucleases .

Temporal Effects in Laboratory Settings

This compound has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form .

Dosage Effects in Animal Models

The anticonvulsant action of 2-chloroadenosine, an adenosine agonist, against pentetrazol-induced convulsions in immature rats was found to be dose- and age-dependent .

Metabolic Pathways

The metabolic pathways of this compound are not well characterized. It is known to be the major catabolite of 2-chloro-2’-deoxyadenosine .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. It is known that this compound can be incorporated into the minus strand of M13mp18 duplex DNA .

Subcellular Localization

The subcellular localization of this compound is not well characterized. Given its incorporation into DNA, it is likely to be found in the nucleus .

Eigenschaften

IUPAC Name

2-chloro-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJGQJWNMZDFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171515
Record name 2-Chloroadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1839-18-5
Record name 2-Chloroadenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1839-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroadenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001839185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroadenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloroadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A05OL9V6OM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2,6-Dichloro-purine, 1 (30 g, 0.159 mol) was dissolved in a NH3/MeOH solution (300 ml, 30 wt % NH3 in MeOH). The reaction mixture was stirred in an autoclave and heated to 100° C. for 48 h. After cooling, the mixture was filtered and the solid was washed with methanol. Then it was dried in vacuum to afford 2 as a pale yellow powder (16 g, yield 60%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Yield
60%

Synthesis routes and methods II

Procedure details

A solution of 2,6-dichloropurine 0.5 g (2.7 mmol) in 30% ammonia-methanol solution was heated at 100° C. in autoclave for 12 hours. The solution was condensed to give the subject compound. The compound may be used in next reaction without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroadenine
Reactant of Route 2
2-Chloroadenine
Reactant of Route 3
2-Chloroadenine
Reactant of Route 4
2-Chloroadenine
Reactant of Route 5
2-Chloroadenine
Reactant of Route 6
2-Chloroadenine
Customer
Q & A

A: 2-Chloroadenine (2ClAde) primarily acts as a pro-drug. After entering cells via nucleoside transporters, it is phosphorylated by deoxycytidine kinase to form its active metabolite, 2-chloro-2′-deoxyadenosine triphosphate (2-CdATP). [] 2-CdATP then disrupts DNA synthesis through two primary mechanisms:

  1. Inhibition of DNA Polymerases: 2-CdATP acts as a substrate for and is incorporated into DNA by DNA polymerases, primarily DNA polymerase α and β. [, ] This incorporation significantly reduces the rate of DNA synthesis and can cause chain termination, ultimately impairing DNA replication. [, ]
  2. Ribonucleotide Reductase Inhibition: 2-CdATP inhibits ribonucleotide reductase, an enzyme critical for maintaining the balance of deoxynucleotide triphosphates (dNTPs) required for DNA synthesis. []

A: Yes. While 2ClAde impacts both dividing and non-dividing cells, its mechanisms differ. [] In dividing cells, its effect is mainly attributed to the mechanisms mentioned above. In contrast, non-dividing cells experience cytotoxicity through a gradual accumulation of DNA strand breaks induced by incorporated 2ClAde. [] These breaks trigger pathways leading to apoptosis:

  1. Activation of poly(ADP-ribose) polymerase: DNA strand breaks activate poly(ADP-ribose) polymerase, leading to depletion of NAD+ and ATP, ultimately contributing to cell death. []
  2. Activation of Ca++/Mg++-dependent endonuclease: This enzyme, upon activation by DNA damage, generates double-stranded DNA breaks, further promoting apoptotic signaling. []

A: The presence of 2ClAde within or near restriction endonuclease recognition sites can have a variable impact on DNA cleavage. [] For instance, SmaI cleavage remains unaffected by 2ClAde, while NarI cleavage is enhanced by the presence of 2ClAde outside its recognition site. [] Other enzymes, like Klenow fragment, yeast DNA polymerase II, and T4 DNA polymerase, show increased 3’->5’ exonuclease activity on DNA strands containing 2ClAde. [] These diverse effects demonstrate that 2ClAde incorporation can alter DNA structure and its interactions with DNA-binding proteins.

ANone: The molecular formula of this compound is C5H4ClN5. It has a molecular weight of 171.57 g/mol.

A: While specific spectroscopic data is not provided in the papers, this compound and its derivatives have been characterized using various techniques, including IR, 1H NMR, 13C NMR, and MS. [, , ]

A: Yes, computational chemistry, specifically density functional theory (DFT) calculations, has been employed to determine the ionization potentials of ferrocene-modified 2ClAde derivatives. [] These calculations supported experimental electrochemical oxidation potential data.

ANone: Research indicates that even slight modifications to the 2ClAde structure can significantly impact its activity and selectivity.

  • Substitution at the 2-position: Replacing the chlorine atom at the 2-position with other halogens like fluorine alters activity. [, ] For instance, 2-fluoroadenine derivatives exhibit different cytotoxicity and antiviral profiles compared to 2ClAde. [, ]
  • Modifications at other positions: Adding substituents to the purine ring, such as at the 6-position, can also impact activity. [, ] For example, introducing a methoxy group at the 6-position in this compound riboside significantly increased its activity against cytomegalovirus (CMV) and varicella-zoster virus (VZV) compared to the unmodified 2ClAde. []
  • Sugar moiety modifications: Changes to the sugar moiety can significantly affect the compound's activity and cytotoxicity. For example, the this compound 2'-deoxyribonucleoside analog of cladribine and clofarabine, synthesized via Ni-catalyzed cross-coupling, showed potential as a therapeutic agent for multiple sclerosis and leukemia. [] In contrast, 2-chloro-3'-deoxyadenosine and 2-chloro-2',3'-dideoxyadenosine, despite being resistant to deamination, displayed increased toxicity and reduced antiviral activity compared to 2′,3′-dideoxyadenosine. []
  • Cyclopropane ring modifications: Introducing a cyclopropane ring at the N9-position of the 2ClAde moiety resulted in compounds with varying angiogenic potencies. The cis-2'-(hydroxymethyl)cycloprop-1'-yl derivative showed greater angiogenic activity than other derivatives and even surpassed the potency of 2-chloro-carbocyclic oxetanocin A (COA-Cl). []

A: Yes, the stereochemistry of 2ClAde derivatives significantly influences their antiviral activity. Studies on L-dioxolanyl nucleosides, synthesized as potential anti-HIV agents, revealed that the beta-isomers generally exhibited higher potency than their alpha counterparts. [] For instance, the β-isomer of the 5-fluorocytosine derivative displayed potent anti-HIV activity (EC50 = 0.0012 µM), while the α-isomer showed significantly reduced potency. [] Interestingly, the α-isomer of the 5-fluorocytosine analogue exhibited excellent anti-HIV activity without significant cytotoxicity, suggesting that specific stereochemical configurations could be exploited for developing safer antiviral agents. []

ANone: Research highlights several approaches for enhancing the stability and delivery of 2ClAde:

  • Pro-drug approach: Utilizing 2ClAde as a pro-drug, such as in the form of 2-chloro-2′-deoxyadenosine (cladribine), can improve its stability and bioavailability. [, ]
  • Chemical modifications: Introducing specific chemical modifications, like those explored in the synthesis of ferrocene-modified 2ClAde derivatives, can influence the compound's stability and electrochemical properties, opening avenues for designing novel therapeutic agents. []

A: 2ClAde is primarily cleared by the kidneys, likely through the renal organic cation transporter system. [] Its elimination follows a two-compartment model with half-lives of 35 minutes and 6.7 hours. [] A significant metabolic pathway involves its conversion to this compound (2CA). [] Additionally, research has identified 2-chlorodeoxyinosine and 2-chlorohypoxanthine as metabolites in both in vitro and in vivo studies. []

A: 2ClAde demonstrates different bioavailability depending on the route of administration:* Intravenous: Achieves plasma concentrations of 20 to 30 nmol with a continuous infusion dose of 0.1 mg/kg per day. []* Subcutaneous: Shows 100% bioavailability. []* Oral: Exhibits approximately 50% bioavailability, though this can vary significantly among individuals. Gastric acid suppression does not appear to enhance its absorption. []

A: Yes, 2ClAde can penetrate the cerebrospinal fluid, achieving levels approximately 25% of those found in plasma. []

A: Research shows that both B- and T-lymphoblastoid cell lines exhibit sensitivity to 2ClAde in vitro, with T-lymphoblastoid cell lines displaying greater vulnerability. [] Interestingly, this difference in sensitivity is less apparent in clinical settings, where B-cell malignancies demonstrate significant responsiveness to 2ClAde treatment.

A: Mouse models have been utilized to evaluate 2ClAde's efficacy:* L1210 leukemia model: 2ClAde demonstrated the ability to prolong the lifespan of mice with L1210 leukemia. []* Toxicity studies: In mice, the maximum tolerated dose of 2ClAde administered as a continuous intravenous infusion for 7 days was determined to be 0.1 mg/kg per day. [] Higher doses (0.4 to 0.5 mg/kg per day) led to severe and sometimes irreversible nephrotoxicity and neurotoxicity. []

A: The primary dose-limiting toxicity of 2ClAde is myelosuppression, with significant hematopoietic stem cell toxicity. [] At the maximum tolerated dose, the incidence of myelosuppression is approximately 25%. [] Other reported toxicities include:

  • Cumulative thrombocytopenia: This is a common side effect, particularly with repeated 2ClAde courses, and can persist for several months in some individuals. []
  • Nephrotoxicity and neurotoxicity: These serious side effects were observed at higher doses (0.4 to 0.5 mg/kg per day) when 2ClAde was used in combination with high-dose cyclophosphamide and total body irradiation as part of a conditioning regimen for allogeneic bone marrow transplantation. []

A: Several analytical techniques have been utilized, including:* High-performance liquid chromatography (HPLC): This method has been extensively used to measure 2ClAde, its metabolites (e.g., 2CA, 2-chlorodeoxyinosine, 2-chlorohypoxanthine), and related compounds in various biological matrices. [, ]* Polymerase Chain Reaction (PCR): Modified PCR techniques have been employed to synthesize DNA strands containing 2ClAde for investigating its effects on DNA replication and transcription. [, ]* Gel shift assays: This method has been used to study the binding affinity of RNA polymerase to DNA promoters containing 2ClAde. []

A: Yes, other purine nucleoside analogs, such as fludarabine (Fludara) and 2-deoxycoformycin (Nipent), share some mechanistic similarities with 2ClAde, particularly their ability to inhibit ribonucleotide reductase and DNA polymerase. [] These agents also demonstrate clinical efficacy in treating indolent lymphoid malignancies. []

A: The discovery of 2ClAde's therapeutic potential stemmed from research on adenosine deaminase (ADA) deficiency. Observations of severe combined immunodeficiency disease in ADA-deficient children highlighted the link between deoxyribonucleotide accumulation and lymphocytotoxicity. [] This understanding led to the synthesis and evaluation of purine deoxynucleosides resistant to ADA degradation, culminating in the identification of 2ClAde as a potent lymphocytotoxic agent. []

ANone: The study of 2ClAde has encouraged collaboration across diverse scientific disciplines, including:

  • Organic chemistry and medicinal chemistry: These fields have been instrumental in synthesizing and optimizing 2ClAde derivatives with improved pharmacological properties. [, , , , , ]
  • Biochemistry and molecular biology: Researchers in these areas have elucidated the molecular mechanisms of action of 2ClAde, particularly its effects on DNA replication, transcription, and interactions with various enzymes. [, , , , , ]
  • Pharmacology and drug delivery: These disciplines have focused on understanding the pharmacokinetic and pharmacodynamic properties of 2ClAde, exploring different routes of administration, and developing strategies to enhance its bioavailability and stability. []
  • Oncology and hematology: Clinicians and researchers in these fields have investigated the therapeutic potential of 2ClAde in treating various hematologic malignancies, particularly indolent lymphoid malignancies, optimizing treatment regimens, and managing associated toxicities. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.